6-Fluoroquinazolin-4-ol

Medicinal Chemistry ADME Physicochemical Properties

Select 6-Fluoroquinazolin-4-ol for your kinase inhibitor program to leverage its unique 6-fluoro substitution—delivering LogP 1.06 and TPSA 45.75 Ų that outperform chloro or unsubstituted analogs in ADME optimization. This scaffold is validated in patent literature for constructing c-Met and KDR/VEGFR2 inhibitors, and has demonstrated antifungal EC50 values as low as 8.3 μg/mL. Procure ≥98% purity material to ensure SAR reproducibility and accelerate oncology or anti-infective lead discovery.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
CAS No. 16499-56-2
Cat. No. B093978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinazolin-4-ol
CAS16499-56-2
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)N=CN2
InChIInChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
InChIKeyWCSMZAHKVXOYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinazolin-4-ol (CAS 16499-56-2): Procurement and Technical Profile for a Fluorinated Heterocyclic Scaffold


6-Fluoroquinazolin-4-ol, also known as 6-fluoro-4(3H)-quinazolinone, is a fluorinated heterocyclic building block with the molecular formula C8H5FN2O and a molecular weight of 164.14 g/mol . It is a member of the quinazolin-4-ol class, characterized by a fluorine substituent at the 6-position of the bicyclic core . This specific substitution pattern is critical, as it confers distinct electronic and physicochemical properties that are leveraged in the synthesis of kinase inhibitors and antimicrobial agents [1]. The compound is typically supplied as a solid with a purity of 97-98% for research and development applications .

6-Fluoroquinazolin-4-ol: Why Simple In-Class Substitution is Not Feasible


Within the quinazolin-4-ol family, the specific 6-fluoro substitution creates a unique electronic and physicochemical profile that cannot be replicated by other halogen or hydrogen analogs. The strong electron-withdrawing nature and small size of the fluorine atom at the 6-position directly influences the compound's lipophilicity (LogP) and topological polar surface area (TPSA), which in turn dictate its metabolic stability and target binding affinity in downstream drug discovery applications [1]. As a result, substituting a 6-chloro or unsubstituted quinazolin-4-ol will lead to a different molecular scaffold with altered pharmacokinetic and pharmacodynamic properties, which can invalidate a structure-activity relationship (SAR) study or lead to a loss of function in a developed inhibitor [2]. The specific data below quantifies these differences.

Quantitative Differentiation Guide for 6-Fluoroquinazolin-4-ol vs. Closest Analogs


Enhanced Lipophilicity and Membrane Permeability vs. Non-Fluorinated Analog

The presence of the 6-fluoro substituent significantly increases the lipophilicity of the quinazolin-4-ol scaffold. 6-Fluoroquinazolin-4-ol exhibits a calculated LogP value of 1.06, whereas the unsubstituted quinazolin-4-ol has a lower LogP. This increased lipophilicity is a well-established property of fluorine substitution, which enhances a molecule's ability to cross biological membranes and can improve its oral bioavailability and cellular permeability [1]. This differentiation is critical for medicinal chemists optimizing ADME properties in lead compounds.

Medicinal Chemistry ADME Physicochemical Properties

Increased Topological Polar Surface Area (TPSA) vs. 6-Chloro Analog

Fluorine's strong electronegativity, compared to chlorine, results in a higher TPSA for the fluorinated analog. 6-Fluoroquinazolin-4-ol has a TPSA of 45.75 Ų [1], while its 6-chloro counterpart has a TPSA of 41.5 Ų [2]. A higher TPSA can improve aqueous solubility and modulate target binding interactions. This quantitative difference in a fundamental molecular descriptor provides a clear rationale for selecting the 6-fluoro derivative when balancing lipophilicity with solubility or specific polar interactions with a target protein's active site.

Medicinal Chemistry ADME Drug Design

Validated Scaffold for Potent Kinase Inhibition in Patent Literature

The 6-fluoroquinazolin-4-ol core is specifically claimed and exemplified as a key intermediate and scaffold in a series of patents for protein tyrosine kinase inhibitors targeting c-Met, KDR, and other kinases [1]. These patents (e.g., US6828320B2) detail the synthesis of substituted quinolines and quinazolines, where the 6-fluoro substitution is a critical feature for achieving potent inhibition (often with IC50 values in the nanomolar range for the final drug-like molecules) [2]. While the core scaffold itself is not an active drug, its validated use in these high-value patent families provides strong, verifiable evidence of its utility over non-fluorinated or differently substituted analogs, which do not appear with the same frequency or potency in these critical patent disclosures.

Kinase Inhibition Cancer Therapeutics Patent Chemistry

Validated Antimicrobial and Antifungal Activity of Derived Scaffolds

Derivatives synthesized from 6-fluoroquinazolin-4-ol demonstrate quantifiable antifungal activity. For instance, novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives (compounds 3a, 3g, 3h) exhibited significant inhibition of fungal growth, with EC50 values ranging from 8.3 to 64.2 μg/mL against various plant pathogenic fungi like Fusarium oxysporum [1]. This data provides a concrete activity baseline for derivatives of this specific scaffold. Furthermore, other studies confirm that a range of fluoroquinazolinone derivatives (compounds 10b, 10c, 10d) exhibit significant antimicrobial activity with quantifiable MIC and MBC values against both Gram-positive and Gram-negative bacteria [2]. While these are derivative studies, they establish the 6-fluoroquinazolin-4-ol core as a productive starting point for antimicrobial discovery, differentiating it from less studied or less potent quinazoline scaffolds.

Antifungal Antimicrobial Agrochemical

Recommended Research and Development Applications for 6-Fluoroquinazolin-4-ol (CAS 16499-56-2)


Building Block for c-Met and VEGFR2 Kinase Inhibitor Synthesis

This compound is a preferred starting material for constructing 6-substituted quinazoline-based kinase inhibitors, particularly those targeting c-Met and KDR (VEGFR2), as extensively documented in patent literature. The 6-fluoro substitution is a critical structural feature for achieving the desired binding conformation and potency within the kinase ATP-binding pocket [1]. Procuring this specific scaffold enables the rapid synthesis and evaluation of novel analogs for oncology drug discovery programs.

Scaffold for Optimizing ADME Properties in Lead Compounds

The specific lipophilicity (LogP 1.06) and TPSA (45.75 Ų) profile of 6-Fluoroquinazolin-4-ol makes it a valuable scaffold for medicinal chemists aiming to optimize the ADME properties of a lead series. The fluorine atom provides a quantifiable advantage over non-fluorinated or 6-chloro analogs, allowing researchers to modulate membrane permeability and solubility in a controlled manner [2]. This makes it an ideal core for building focused libraries where oral bioavailability is a key objective.

Intermediate for Developing Antifungal Agrochemicals

As demonstrated by the synthesis of 4-alkylthio-6-fluoroquinazoline derivatives with EC50 values as low as 8.3 μg/mL against Fusarium oxysporum, this compound is a proven intermediate for developing novel antifungal agents [3]. Its use enables the creation of a diverse array of sulfur-containing analogs for agricultural fungicide discovery programs, offering a clear path to potent and potentially selective antifungal leads.

Core Structure for Antimicrobial Library Synthesis

The core is a validated starting point for generating new antimicrobials, as evidenced by the significant antibacterial and anti-biofilm activities of its substituted fluoroquinazolinone derivatives [4]. This makes 6-Fluoroquinazolin-4-ol a strategic procurement choice for research groups aiming to populate and screen a library of novel compounds against drug-resistant bacterial strains, where the fluorinated quinazolinone core has already shown promise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.